Cas no 883964-01-0 (2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline)

2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline structure
883964-01-0 structure
Product name:2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline
CAS No:883964-01-0
MF:C19H20N4O
MW:320.388303756714
CID:5438768

2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline
    • Inchi: 1S/C19H20N4O/c1-24-19-18(20-16-9-5-6-10-17(16)21-19)23-13-11-22(12-14-23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
    • InChI Key: BHKQMKVEIQZCDV-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)N=C(N2CCN(C3=CC=CC=C3)CC2)C=1OC

2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3225-1550-1mg
2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline
883964-01-0 90%+
1mg
$54.0 2023-04-27

2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline Related Literature

Additional information on 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline

2-Methoxy-3-(4-Phenylpiperazin-1-Yl)Quinoxaline: A Promising Scaffold in Medicinal Chemistry

2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline represents a unique molecular scaffold with potential applications in pharmaceutical research. This compound, characterized by its CAS number 883964-01-0, is a derivative of quinoxaline, a heterocyclic compound known for its diverse biological activities. The molecular structure of 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline features a quinoxaline ring fused with a piperazine ring, which is substituted with a phenyl group and a methoxy group. This structural complexity contributes to its potential as a lead compound in drug discovery.

Recent studies have highlighted the importance of quinoxaline derivatives in the development of therapeutic agents. The 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline molecule, with its unique combination of functional groups, has attracted attention for its potential to modulate various biological targets. The presence of the methoxy group at the 2-position and the phenyl-substituted piperazine at the 3-position may enhance its pharmacokinetic properties, such as improved solubility and metabolic stability.

The synthesis of 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline involves a multi-step process that typically begins with the preparation of the quinoxaline core. This core is then functionalized through various chemical reactions to introduce the desired substituents. The final step in the synthesis involves the coupling of the piperazine ring with the quinoxaline scaffold, which requires precise control of reaction conditions to ensure the formation of the correct stereochemistry and regiochemistry.

One of the key advantages of 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is its potential as a modulator of ion channels. Recent research has shown that quinoxaline derivatives can interact with various ion channels, including sodium, potassium, and calcium channels, which are involved in a wide range of physiological processes. The 2-methoxy-3-(4-phenyIpiperazin-1-yl)quinoxaline molecule may exhibit selective activity against specific ion channels, making it a promising candidate for the treatment of neurological disorders and cardiovascular diseases.

Another area of interest in the study of 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is its potential as an anti-inflammatory agent. Inflammation is a complex process involving multiple signaling pathways, and the ability of quinoxaline derivatives to modulate these pathways has been the focus of recent research. The 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline molecule may possess anti-inflammatory properties by targeting specific inflammatory mediators, such as cytokines and chemokines.

The pharmacological profile of 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is still under investigation, but preliminary studies suggest that it may have a favorable safety profile. The molecular structure of this compound is designed to minimize potential toxic effects while maintaining its therapeutic activity. This is particularly important in the development of new drugs, where safety is a critical factor in the approval process.

Recent advances in computational chemistry have enabled the prediction of the biological activity of 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline based on its molecular structure. Molecular docking studies have shown that this compound can bind to various protein targets, including enzymes and receptors, which are involved in the pathogenesis of several diseases. These findings provide a theoretical basis for the further development of 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline as a potential therapeutic agent.

The development of 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is also being explored in the context of drug delivery systems. The ability to deliver drugs to specific tissues or cells is a major challenge in pharmaceutical research, and the unique properties of this compound may make it suitable for use in targeted drug delivery. This could lead to improved therapeutic outcomes and reduced side effects.

In summary, 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is a promising molecular scaffold with potential applications in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable candidate for further investigation. As research in this area continues, it is likely that new insights into the therapeutic potential of 2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline will emerge, paving the way for the development of new and effective treatments for a variety of diseases.

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